Sodium hydrogen sulfate, technical grade

Description

Sodium hydrogen sulfate (NaHSO₄) is an acidic sulfate salt commonly used in industrial and laboratory settings. The technical grade variant (CAS 7681-38-1, anhydrous) is characterized by a purity range of 95–99% and serves as a cost-effective option for large-scale applications. Its key properties include high solubility in water, a strongly acidic pH (~1 in 1% solution), and reactivity as a catalyst or pH adjuster . Technical grade NaHSO₄ is employed in metal processing, chemical synthesis, and wastewater treatment due to its ability to donate hydrogen ions and sulfate groups .

Properties

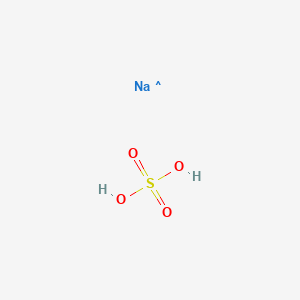

Molecular Formula |

H2NaO4S |

|---|---|

Molecular Weight |

121.07 g/mol |

InChI |

InChI=1S/Na.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

PANBYUAFMMOFOV-UHFFFAOYSA-N |

Canonical SMILES |

OS(=O)(=O)O.[Na] |

Related CAS |

15124-09-1 145226-95-5 |

Origin of Product |

United States |

Scientific Research Applications

Food Industry

Sodium hydrogen sulfate is utilized as an acidifier and pH control agent in various food products. Its unique property allows it to lower pH without imparting a sour taste, making it preferable over other acidifiers.

| Food Category | Typical Use Level (%) |

|---|---|

| Beverages | 0.06 |

| Processed Cheeses | 0.4 |

| Dressings and Sauces | 0.2 |

| Jams and Jellies | 0.08 |

| Processed Vegetables | 0.3 |

| Soup and Soup Mixes | 0.4 |

Sodium hydrogen sulfate is also approved for use in animal feed as a urine acidifier to prevent urinary stones in pets .

Water Treatment

In water treatment processes, sodium hydrogen sulfate serves as a pH adjuster, facilitating effective chlorination in swimming pools and hot tubs. Its use helps maintain optimal water quality by controlling acidity levels .

Chemical Synthesis

Sodium hydrogen sulfate acts as a catalyst in various chemical reactions, including the preparation of dyes and other chemicals. It has been shown to be effective in one-pot synthesis reactions, enhancing reaction efficiency and yield .

Case Study 1: Food Preservation

A study evaluated the effectiveness of sodium hydrogen sulfate as an antimicrobial agent in food preservation. The compound was used to create an acidified sodium chlorite solution, which demonstrated significant reductions in microbial load on fresh produce, thus extending shelf life while maintaining sensory qualities .

Case Study 2: Water Quality Management

In a municipal water treatment facility, sodium hydrogen sulfate was employed to control pH levels during chlorination processes. The results indicated improved disinfection efficacy and reduced formation of harmful chlorinated by-products, showcasing its critical role in maintaining safe drinking water standards .

Comparison with Similar Compounds

Sodium Sulfate (Na₂SO₄)

- Chemical Properties : Neutral pH (~7), anhydrous form (CAS 7757-82-6), molecular weight 142.04 g/mol .

- Applications : Primarily a desiccant for organic solvents and a filler in detergents. Unlike NaHSO₄, it lacks acidic reactivity, making it unsuitable for pH adjustment .

- Technical Grade: Purity ≥99%, hygroscopic but non-corrosive .

- Key Difference : Na₂SO₄’s neutrality limits its use in acid-catalyzed reactions where NaHSO₄ excels .

Sodium Bisulfite (NaHSO₃)

- Chemical Properties : Mildly acidic (pH ~4.5), CAS 7631-90-5, molecular weight 104.06 g/mol .

- Applications : Antioxidant in pharmaceuticals and food preservation. Releases SO₂ gas, unlike NaHSO₄, which releases sulfate ions .

- Technical Grade : ~98% purity; sensitive to oxidation, requiring airtight storage .

- Key Difference : NaHSO₃’s reducing properties contrast with NaHSO₄’s role as an oxidizing agent in catalysis .

Sodium Hydrosulfide (NaHS)

Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃)

- Chemical Properties : Alkaline pH (~11 for Na₂CO₃, ~8.3 for NaHCO₃) .

- Applications: Catalysts in resorcinol-formaldehyde gel synthesis. NaHSO₄ cannot replace them in this role due to its acidity, which disrupts gelation .

Comparative Data Table

| Compound | Formula | CAS Number | pH (1% Solution) | Solubility (g/100 mL H₂O) | Key Uses | Hazards | Purity (Technical Grade) |

|---|---|---|---|---|---|---|---|

| Sodium Hydrogen Sulfate | NaHSO₄ | 7681-38-1 | ~1 | 28.5 (20°C) | Catalysis, pH adjustment | Corrosive, skin irritant | 95–99% |

| Sodium Sulfate | Na₂SO₄ | 7757-82-6 | ~7 | 47.6 (20°C) | Desiccant, detergents | Irritant, environmental toxicity | ≥99% |

| Sodium Bisulfite | NaHSO₃ | 7631-90-5 | ~4.5 | 42 (20°C) | Antioxidant, preservative | SO₂ emission, toxic | ~98% |

| Sodium Hydrosulfide | NaHS | 16721-80-5 | ~10 | 50 (20°C, solution) | Mining, H₂S production | H₂S emission, fatal toxicity | 70–90% (solution) |

Key Research Findings

- Catalytic Efficiency : NaHSO₄ outperforms Ce(SO₄)₂ and K₅CoW₁₂O₄₀·3H₂O in synthesizing 1-amidoalkyl-2-naphthols, achieving 92% yield vs. 85% for alternatives .

- Gel Synthesis: Unlike Na₂CO₃, adding NaHSO₄ to resorcinol-formaldehyde reactions disrupts gelation due to sulfate ions’ "salting-out" effect, altering pore structure .

- Environmental Impact : NaHSO₄’s acidity requires neutralization before disposal, whereas Na₂SO₄ poses fewer regulatory challenges .

Preparation Methods

Industrial Synthesis via the Mannheim Process

The Mannheim process remains the dominant industrial method for producing technical-grade sodium hydrogen sulfate. This exothermic reaction involves the direct combination of sodium chloride (NaCl) and concentrated sulfuric acid (H₂SO₄) at elevated temperatures:

Key operational parameters include:

-

Temperature : 150–200°C to ensure complete reaction while avoiding decomposition of NaHSO₄ .

-

Byproduct Management : Gaseous HCl is captured and dissolved to produce hydrochloric acid, adding economic value .

-

Cooling Protocol : Molten NaHSO₄ is spray-cooled to form hygroscopic granules suitable for bulk storage .

Table 1: Mannheim Process Conditions

| Parameter | Specification |

|---|---|

| Reactants | NaCl (≥99%), H₂SO₄ (93–98%) |

| Reaction Temperature | 150–200°C |

| Yield | 92–95% |

| Purity | 96–98% NaHSO₄ (technical grade) |

This method is favored for its scalability and integration with HCl production, though it requires corrosion-resistant reactors due to the acidic environment .

Byproduct Recovery from Mineral Acid Production

Technical-grade NaHSO₄ is often recovered as a byproduct during the synthesis of other inorganic acids. For example, the reaction of sodium salts (NaX) with excess sulfuric acid yields NaHSO₄ alongside volatile acids (HX):

Key Considerations :

-

Distillation : HX is removed via fractional distillation due to its lower boiling point, leaving behind NaHSO₄-rich residues .

-

Crystallization : The residual melt is crystallized under controlled humidity to prevent hydration .

-

Purity Control : Technical-grade NaHSO₄ from this route typically contains 90–94% purity, with traces of unreacted NaX .

Direct Neutralization of Sodium Sulfate

An alternative industrial approach involves reacting sodium sulfate (Na₂SO₄) with sulfuric acid at 200–280°C:

Process Optimization :

-

Temperature Control : Maintaining temperatures above 200°C ensures complete conversion without premature crystallization .

-

Microwave Assistance : Recent patents describe using microwave radiation (2.45 GHz, 800W) to accelerate the reaction, reducing processing time by 40% compared to conventional heating .

-

Yield Enhancement : Pilot studies report yields of 94–98% under microwave conditions, with energy savings of 20–30% .

Table 2: Direct Neutralization Parameters

| Condition | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 2–3 hours | 45–60 minutes |

| Energy Consumption | 1.2–1.5 kWh/kg | 0.8–1.0 kWh/kg |

| Product Purity | 95–97% | 97–98% |

Laboratory-Scale Synthesis for Technical Applications

Smaller batches of technical-grade NaHSO₄ are produced via controlled neutralization of sodium hydroxide (NaOH) and sulfuric acid:

Critical Steps :

-

Stoichiometric Balance : A 1:1 molar ratio of NaOH to H₂SO₄ prevents excess acidity or unreacted base .

-

Crystallization : Slow evaporation at 50–60°C yields large crystals with minimal impurities .

-

Cost Analysis : Laboratory methods are 15–20% more expensive per kilogram than industrial processes due to manual handling .

Redox-Based Synthesis Using Sodium Thiosulfate

Emerging methods utilize sodium thiosulfate (Na₂S₂O₃) and hydrogen peroxide (H₂O₂) under acidic conditions:

Advantages :

-

Low-Temperature Operation : Reactions proceed efficiently at 80–90°C, reducing energy costs .

-

High Purity : Products achieve 98.5–99.2% purity, suitable for technical applications requiring low metal contaminants .

-

Byproduct Utilization : Water is the only byproduct, simplifying waste management .

Table 3: Redox Method Performance

| Metric | Value |

|---|---|

| Reaction Temperature | 80–90°C |

| Yield | 92.7–94.0% |

| Purity | 98.5–99.2% |

Hydration and Dehydration Cycles

Technical-grade NaHSO₄ often undergoes post-synthesis hydration to adjust physical properties:

Industrial Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.